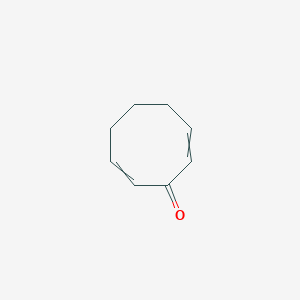

Cycloocta-2,7-dien-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1073-76-3 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

cycloocta-2,7-dien-1-one |

InChI |

InChI=1S/C8H10O/c9-8-6-4-2-1-3-5-7-8/h4-7H,1-3H2 |

InChI Key |

HEDBDDAUWRQANO-UHFFFAOYSA-N |

SMILES |

C1CC=CC(=O)C=CC1 |

Canonical SMILES |

C1CC=CC(=O)C=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cycloocta-2,7-dien-1-one from 1,5-Cyclooctadiene: A Technical Guide

An in-depth examination of the allylic oxidation of 1,5-cyclooctadiene to afford the versatile intermediate, cycloocta-2,7-dien-1-one, is presented. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key analytical data for researchers in organic synthesis and drug development.

The transformation of readily available 1,5-cyclooctadiene to the more functionalized this compound is a valuable process in organic chemistry, providing a gateway to a variety of more complex molecular architectures. The key chemical transformation is an allylic oxidation, which selectively introduces a carbonyl group at a position adjacent to one of the double bonds in the starting diene.

Synthetic Pathway and Core Principles

The synthesis proceeds via a direct allylic oxidation of 1,5-cyclooctadiene. This reaction targets the sp³-hybridized carbon atoms adjacent to the double bonds (the allylic positions). The choice of oxidizing agent is crucial for achieving the desired regioselectivity and preventing over-oxidation or reaction at the double bonds themselves. A well-established and effective method for this transformation utilizes a chromium trioxide-pyridine complex, often referred to as Collins reagent.

The reaction mechanism involves the formation of a chromium(VI) ester intermediate at one of the allylic positions. Subsequent elimination of a proton and a reduced chromium species leads to the formation of the enone product. The pyridine in the complex serves to moderate the reactivity of the chromium trioxide, making the oxidation milder and more selective compared to other chromium(VI) reagents.

Experimental Protocols

The following experimental procedure is based on the established methodology for the allylic oxidation of 1,5-cyclooctadiene using a chromium trioxide-pyridine complex.

Materials and Reagents:

-

1,5-Cyclooctadiene (C₈H₁₂)

-

Chromium trioxide (CrO₃)

-

Pyridine (C₅H₅N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

Preparation of the Chromium Trioxide-Pyridine Complex (Collins Reagent):

In a well-ventilated fume hood, to a stirred solution of anhydrous pyridine (a significant molar excess, typically around 6 equivalents per equivalent of chromium trioxide) in anhydrous dichloromethane, slowly add chromium trioxide in small portions. The addition is exothermic and should be performed carefully to maintain the temperature below 25 °C. The mixture will turn a deep burgundy color. Stir the resulting slurry at room temperature for approximately 30-60 minutes before use.

Allylic Oxidation of 1,5-Cyclooctadiene:

-

To the freshly prepared slurry of the chromium trioxide-pyridine complex, add a solution of 1,5-cyclooctadiene in a minimal amount of anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of celite or silica gel to remove the chromium salts.

-

The filtrate is then washed successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1,5-Cyclooctadiene |

| Product | This compound |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Typical Yield | 30-40% |

| Appearance | Colorless oil |

| Boiling Point | Not specified in readily available literature |

| Storage Conditions | Store in a cool, dry place away from light |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Predicted shifts suggest olefinic protons in the range of δ 5.5-7.0 ppm and allylic/aliphatic protons between δ 2.0-3.0 ppm. |

| ¹³C NMR | Predicted shifts indicate a carbonyl carbon around δ 200 ppm, sp² carbons of the double bonds between δ 120-150 ppm, and sp³ carbons of the methylene groups in the upfield region. |

| IR | A characteristic strong absorption band for the C=O stretch of the ketone is expected around 1680-1700 cm⁻¹. C-H stretching and C=C stretching bands are also expected. |

| MS | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 122. |

Note: Experimentally obtained spectroscopic data for this compound is not widely available in the public domain. The provided data is based on predictions and typical values for similar compounds.

Mandatory Visualizations

Experimental Workflow

Figure 1: Experimental workflow for the synthesis of this compound.

Synthetic Transformation Pathway

Figure 2: Chemical transformation from 1,5-cyclooctadiene to this compound.

Cycloocta-2,7-dien-1-one: A Comprehensive Technical Guide to its Structural Features and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta-2,7-dien-1-one, a fascinating eight-membered carbocycle, presents a unique combination of structural strain and electronic features that render it a valuable synthon in organic chemistry. This technical guide provides an in-depth analysis of its core structural characteristics and diverse reactivity profile. Key aspects covered include its spectroscopic signature, conformational landscape, and its utility in pivotal transformations such as enantioselective conjugate additions, pericyclic reactions, and photochemical cycloadditions. This document aims to serve as a comprehensive resource for researchers leveraging this versatile building block in the synthesis of complex molecular architectures and in the pursuit of novel therapeutic agents.

Structural Features

This compound possesses the molecular formula C₈H₁₀O and a molecular weight of 122.16 g/mol .[1] Its structure, characterized by a non-planar eight-membered ring containing a ketone and two unconjugated double bonds, gives rise to distinct spectroscopic and conformational properties.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Chemical Shift/Value |

| ¹H NMR | Vinylic Protons (C=C-H) | δ 5.5 - 6.5 ppm |

| Allylic Protons (C=C-CH₂) | δ 2.0 - 3.0 ppm | |

| Protons α to Carbonyl (C=O-CH₂) | δ 2.2 - 2.8 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 210 ppm |

| Vinylic Carbons (C=C) | δ 120 - 140 ppm | |

| Allylic & α-Carbonyl Carbons | δ 30 - 50 ppm | |

| IR Spectroscopy | C=O Stretch | ~1710 cm⁻¹ |

| C=C Stretch | ~1650 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 122 |

| Key Fragmentation | Loss of CO (m/z 94), retro-Diels-Alder fragments |

Conformational Analysis

The eight-membered ring of this compound is conformationally flexible, existing in various boat- and chair-like conformations to minimize steric and torsional strain. The exact conformational preference is influenced by substitution and the crystalline state. While specific crystallographic data for the parent molecule is not available, studies on related cyclooctadiene derivatives reveal twist-boat or distorted boat-chair conformations in the solid state. This conformational landscape is critical in dictating the facial selectivity of reagents approaching the double bonds and the carbonyl group.

Synthesis of this compound

The construction of the cyclooctadienone framework can be challenging due to entropic and enthalpic factors associated with the formation of medium-sized rings.[1] A common precursor for the synthesis of cyclooctadienones is 1,5-cyclooctadiene. A general, multi-step approach involves the functionalization of this readily available starting material.[1]

While a detailed, reproducible protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic pathway is outlined below.

Caption: A potential synthetic route to this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the ketone and the two double bonds, allowing for a variety of chemical transformations.

Enantioselective Conjugate Addition

This compound is an excellent substrate for enantioselective copper-catalyzed conjugate addition reactions.[1] The use of chiral phosphoramidite ligands with organozinc reagents can achieve high levels of stereocontrol, leading to products with greater than 98% enantiomeric excess.[1]

Experimental Protocol: Copper-Catalyzed Enantioselective Methylation

A detailed experimental protocol for this specific transformation is not available. However, a general procedure can be adapted from similar reactions:

-

To a solution of a copper(I) salt (e.g., Cu(OTf)₂-benzene complex, 2 mol%) and a chiral phosphoramidite ligand (4 mol%) in an anhydrous, aprotic solvent (e.g., THF or toluene) under an inert atmosphere, is added the organozinc reagent (e.g., dimethylzinc, 1.5 equivalents) at low temperature (-78 °C).

-

The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 equivalent) in the same solvent is added dropwise over a period of 1-2 hours.

-

The reaction is stirred at the same temperature until complete consumption of the starting material is observed by TLC or GC-MS.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired β-methylated cyclooctanone.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Caption: A simplified catalytic cycle for conjugate addition.

Pericyclic Reactions

The dienone system in isomers of this compound, such as cycloocta-2,5-dien-1-one, is known to be reactive in Diels-Alder reactions due to increased ring strain.[1] While the unconjugated diene system in this compound is less poised for direct [4+2] cycloadditions, isomerization to a conjugated system under thermal or catalytic conditions could precede such reactions.

Caption: Isomerization enables Diels-Alder reactions.

Photochemical Reactions

The olefinic moieties in cyclooctadienones are susceptible to photochemical transformations. Irradiation of 2,4-cyclooctadienone, an isomer of the title compound, leads to the formation of head-to-head dimers via a [2+2] cycloaddition.[2] It is plausible that this compound could undergo similar photochemical dimerizations or intramolecular [2+2] cycloadditions to yield complex bicyclic systems.

References

Spectroscopic Profile of Cycloocta-2,7-dien-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cycloocta-2,7-dien-1-one (CAS No: 1073-76-3), a key intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) information. Furthermore, it outlines standardized experimental protocols for obtaining such spectra, ensuring reproducibility and accuracy in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2, H-8 | 6.5 - 7.5 | Multiplet |

| H-3, H-7 | 5.8 - 6.5 | Multiplet |

| H-4, H-6 | 2.3 - 2.8 | Multiplet |

| H-5 | 1.8 - 2.2 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 195 - 210 |

| C-2, C-8 | 140 - 150 |

| C-3, C-7 | 125 - 135 |

| C-4, C-6 | 30 - 40 |

| C-5 | 20 - 30 |

Table 3: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1715 - 1725 | Strong |

| =C-H (Alkene) | Stretch | 3020 - 3100 | Medium |

| C=C (Alkene) | Stretch | ~1650 | Medium-Weak |

| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.17 g/mol |

| Major Fragmentation | The primary fragmentation of cyclic ketones involves α-cleavage.[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For quantitative results, a longer relaxation delay (5 times the longest T1) and a 90° pulse angle should be used.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the clean, empty salt plate.

-

Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

-

Ionization and Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.

-

The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cycloocta-2,7-dien-1-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloocta-2,7-dien-1-one, a cyclic ketone with an eight-membered ring and two double bonds, presents a fascinating area of study for researchers in organic chemistry and drug development. The spatial arrangement of the double bonds gives rise to different isomers, primarily the (2Z,7Z)- and (2E,7Z)-isomers, each possessing distinct physical and chemical properties. Understanding these properties is crucial for their application in synthesis, reaction mechanism studies, and as potential scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the available data on the physical and chemical characteristics of these isomers, detailed experimental protocols for their synthesis and characterization, and a look into their reaction pathways.

Physical and Chemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| CAS Number | 10061-05-9 ((2Z,5Z)-isomer) | [1] |

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| (2Z,7Z)-cycloocta-2,7-dien-1-one | Data not available | Data not available | Data not available |

| (2E,7Z)-cycloocta-2,7-dien-1-one | Data not available | Data not available | Data not available |

| (2Z,5Z)-cycloocta-2,5-dien-1-one | Data not available | Data not available | Data not available |

Note: Specific experimental data for the title isomers is sparse in publicly available literature. The data for related isomers is presented for comparative purposes where available.

Experimental Protocols

The synthesis of cyclooctadienone isomers can be challenging due to the medium-sized ring's inherent strain. However, several synthetic strategies have been developed.

Synthesis of Substituted Cycloocta-2,5-dien-1-ones via Cannizzaro-Triggered Cascade

A notable one-pot synthesis for ortho-fused cycloocta-2,5-dien-1-ones utilizes a Cannizzaro-type reaction. This method is recognized for its efficiency and scalability.

Experimental Workflow:

Detailed Methodology:

To a solution of the substituted o-phthalaldehyde and terminal alkyne in a suitable solvent (e.g., THF), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a copper(I) iodide (CuI) catalyst are added. The reaction mixture is stirred at room temperature for a specified period. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

Chemical Reactivity and Reaction Pathways

The reactivity of this compound isomers is dominated by the ketone functional group and the two double bonds. These sites are susceptible to various transformations, including nucleophilic additions, cycloadditions, and photochemical reactions.

Photochemical [2+2] Cycloaddition

Cycloocta-2,7-dienone is known to undergo photochemical reactions. Upon irradiation, it can undergo intramolecular [2+2] cycloaddition to yield bicyclic products. This reactivity is a key feature of its chemical behavior.

Reaction Pathway:

Conclusion

The isomers of this compound represent a class of molecules with significant potential in synthetic and medicinal chemistry. While a complete experimental characterization of all isomers remains an area for further investigation, the existing data on their synthesis and reactivity provide a solid foundation for future research. The development of more robust and stereoselective synthetic routes will be crucial for unlocking the full potential of these intriguing cyclic ketones. Further spectroscopic and physical property measurements are necessary to build a comprehensive understanding of each isomer's unique characteristics.

References

The Intricate Dance of Isomers: A Technical Guide to Keto-Enol Tautomerism in Cyclooctadienone Systems

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, takes on unique characteristics within the flexible eight-membered ring structure of cyclooctadienone systems. This guide provides an in-depth exploration of the delicate equilibrium between the keto and enol forms of these molecules, offering insights into the factors governing their interconversion, detailed experimental methodologies for their study, and the implications for fields such as drug discovery and materials science. The conformational flexibility of the cyclooctane ring, coupled with the electronic effects of dienone conjugation, presents a complex interplay that dictates the stability and reactivity of these tautomers.

The Equilibrium Landscape: Factors Influencing Tautomeric Preference

The position of the keto-enol equilibrium in cyclooctadienone systems is a finely tuned balance influenced by a multitude of factors, including substitution, solvent polarity, and intramolecular hydrogen bonding. While the keto form is generally thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, specific structural features within the cyclooctadienone framework can shift the equilibrium towards the enol tautomer.[1]

Substitution Effects: The nature and position of substituents on the cyclooctadienone ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups can increase the acidity of the α-protons, facilitating enolization. Conversely, bulky substituents may sterically hinder the formation of a planar enol system.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio.[2] Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. In contrast, non-polar solvents often favor the enol form, particularly if it can be stabilized by intramolecular hydrogen bonding.[2]

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the enolic hydroxyl group and a nearby carbonyl oxygen can provide significant stabilization to the enol tautomer.[3] In cyclooctadienone systems, the conformational flexibility of the eight-membered ring allows for geometries that can facilitate this stabilizing interaction.

Quantitative Analysis of Tautomeric Equilibria

The ratio of keto to enol tautomers can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

| Compound Class | Method | Solvent | Keto:Enol Ratio | Reference |

| General β-Diketones | ¹H NMR | Various | Highly solvent dependent | [4] |

| Substituted 1,3-Diketones | ¹H NMR | CDCl₃ | Varies with substitution | [5] |

| 1,3-Diphenylpropane-1,3-diones | ¹H NMR | Various | Influenced by methoxy substituents | [5] |

Experimental Protocols for Tautomerism Studies

The elucidation of keto-enol equilibria requires precise experimental design and execution. The following section details the methodologies for key experiments.

Synthesis of Cyclooctadienone Derivatives

The synthesis of specific cyclooctadienone derivatives is the foundational step for any tautomeric study. A general synthetic approach may involve:

-

Ring-closing metathesis (RCM): A powerful method for the formation of medium to large rings. A suitable diene precursor is treated with a Grubbs catalyst to effect cyclization.

-

Oxidation: The resulting cyclooctadiene can be selectively oxidized to the corresponding cyclooctadienone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Purification: The synthesized cyclooctadienone must be rigorously purified, typically by column chromatography, to remove any impurities that could interfere with spectroscopic analysis.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the direct observation and quantification of both keto and enol tautomers in solution.[6]

Protocol:

-

Sample Preparation: A precisely weighed sample of the purified cyclooctadienone derivative is dissolved in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired at a specific temperature. The distinct signals for the α-protons of the keto form and the vinylic proton of the enol form are identified.

-

Integration: The integral areas of the characteristic keto and enol proton signals are carefully measured.

-

Calculation of Tautomeric Ratio: The ratio of the enol to keto form is calculated from the integrated signal areas, taking into account the number of protons giving rise to each signal. For example, if the enol vinylic proton (1H) has an integral of Ienol and the keto α-protons (2H) have an integral of Iketo, the ratio is calculated as: Ratio (Enol/Keto) = (I_enol) / (I_keto / 2)

-

Variable Temperature (VT) NMR: To investigate the thermodynamics of the tautomerization, ¹H NMR spectra are recorded at different temperatures. The equilibrium constant (Keq) is calculated at each temperature, and a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.[4]

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides complementary information about the electronic transitions within the keto and enol tautomers.[7] The conjugated π-system of the enol form typically results in a distinct absorption maximum at a longer wavelength compared to the keto form.

Protocol:

-

Sample Preparation: Solutions of the cyclooctadienone derivative are prepared in various solvents of differing polarity at a known concentration.

-

Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The appearance of distinct absorption bands corresponding to the keto and enol forms is analyzed. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium and its dependence on solvent polarity. For quantitative analysis, the molar absorptivity of each tautomer needs to be determined, which can be challenging.

Visualizing the Tautomeric Landscape

Diagrams generated using the DOT language provide a clear visual representation of the concepts and workflows involved in the study of keto-enol tautomerism in cyclooctadienone systems.

Implications for Drug Development and Beyond

The tautomeric state of a molecule can have profound effects on its biological activity, physicochemical properties, and metabolic fate. For drug development professionals, understanding and controlling the keto-enol equilibrium of a lead compound is critical.

-

Receptor Binding: The different shapes and hydrogen bonding capabilities of keto and enol tautomers can lead to significantly different binding affinities for a biological target.

-

Pharmacokinetics: Properties such as solubility, membrane permeability, and metabolic stability can be highly dependent on the predominant tautomeric form.[8]

-

Prodrug Design: The interconversion between tautomers can be exploited in prodrug design, where a less active tautomer is converted to the active form in vivo.

The principles and methodologies outlined in this guide provide a framework for the rigorous investigation of keto-enol tautomerism in cyclooctadienone systems. While specific data for this class of compounds remains an area ripe for exploration, the application of these established techniques will undoubtedly lead to a deeper understanding of their unique chemical behavior and unlock their potential in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

Thermodynamic Stability of Cycloocta-2,7-dien-1-one: A Technical Guide

This in-depth technical guide explores the thermodynamic stability of cycloocta-2,7-dien-1-one, a key consideration for researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this specific molecule, this guide establishes a framework for understanding its stability by examining related cyclooctane derivatives. The principles of ring strain, conformational analysis, and the electronic effects of functional groups are leveraged to infer its thermodynamic properties.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of cyclic molecules like this compound is primarily determined by the extent of ring strain. This strain is a composite of several factors:

-

Angle Strain: Deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) geometries.

-

Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent bonds.

-

Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring.

Medium-sized rings (8-11 members) are particularly susceptible to these strains due to a high number of possible conformations, many of which have unfavorable non-bonded interactions. The introduction of sp²-hybridized centers, such as in ketones and alkenes, alters the conformational landscape and strain energy of the parent cycloalkane.

Comparative Thermodynamic Data

To contextualize the stability of this compound, the following table summarizes experimental thermodynamic data for structurally related cyclooctane derivatives. These values provide a baseline for understanding the energetic contributions of the core ring structure and individual functional groups.

| Compound | Formula | Enthalpy of Formation (ΔHf°) (gas, 298.15 K) | Strain Energy (SE) |

| Cyclooctane | C₈H₁₆ | -124.9 ± 0.8 kJ/mol | 41.0 kJ/mol |

| Cyclooctene | C₈H₁₄ | -34.7 kJ/mol | 48.1 kJ/mol |

| Cyclooctanone | C₈H₁₄O | -219.2 kJ/mol | 31.8 kJ/mol |

Data sourced from publicly available thermochemical databases. Strain energy is calculated relative to a strain-free reference.

The data indicates that the introduction of a single double bond in cyclooctene increases the ring strain compared to cyclooctane. Conversely, the carbonyl group in cyclooctanone appears to reduce the overall ring strain relative to the parent alkane. For this compound, one can anticipate a complex interplay of these effects. The presence of two double bonds will significantly constrain the ring's flexibility, likely leading to an increase in strain energy compared to cyclooctanone.

Inferred Stability of this compound

The structure of this compound, with a ketone at position 1 and double bonds at positions 2 and 7, suggests several factors influencing its thermodynamic stability:

-

Conjugation: The ketone is not in conjugation with either double bond, precluding any stabilizing effect from π-electron delocalization.

-

Conformational Rigidity: The two double bonds will significantly restrict the number of accessible conformations compared to cyclooctanone, potentially forcing the ring into a higher-energy arrangement.

-

Transannular Interactions: The rigid conformation may lead to significant transannular strain between the hydrogen atoms across the ring.

Based on these factors, it is hypothesized that this compound possesses a relatively high strain energy and is thermodynamically less stable than cyclooctanone and potentially cyclooctane.

Experimental and Computational Protocols

Determining the precise thermodynamic stability of this compound would involve a combination of experimental and computational methods.

Experimental Protocols

1. Combustion Calorimetry: This is the primary experimental method for determining the enthalpy of formation (ΔHf°) of organic compounds.

-

Methodology:

-

A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel (bomb).

-

The bomb is filled with an excess of pure oxygen under high pressure (e.g., 30 atm).

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction is monitored by measuring the temperature change of the surrounding water.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived using Hess's Law, with the known enthalpies of formation of the combustion products (CO₂ and H₂O).

-

2. Isomerization Equilibration: This method can determine the relative Gibbs free energy differences between isomers.

-

Methodology:

-

An equilibrium is established between this compound and another isomer (e.g., cycloocta-3,7-dien-1-one) under controlled temperature and catalyst conditions.

-

The mixture is allowed to reach equilibrium, and the concentrations of the isomers are measured, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR).

-

The equilibrium constant (Keq) is calculated from the final concentrations.

-

The standard Gibbs free energy difference (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq).

-

Computational Chemistry Workflow

Computational methods are invaluable for estimating thermodynamic properties and exploring conformational landscapes, especially when experimental data is scarce.

Caption: Computational workflow for determining thermodynamic stability.

-

Methodology:

-

Initial Structure: A 3D model of this compound is constructed.

-

Conformational Search: A systematic or stochastic search is performed using a computationally inexpensive method (like molecular mechanics) to identify all low-energy conformations (local minima).

-

Geometry Optimization: The geometry of each low-energy conformer is optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT), to find the precise minimum-energy structure.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy: For very high accuracy, a single-point energy calculation may be performed on the DFT-optimized geometry using a more sophisticated and computationally expensive method (e.g., coupled cluster).

-

Thermodynamic Data: The calculated energies and vibrational frequencies are used to compute thermodynamic properties like enthalpy, Gibbs free energy, and entropy using statistical mechanics principles.

-

Logical Relationships in Stability Analysis

The final assessment of thermodynamic stability is a synthesis of several interrelated factors.

Caption: Interrelation of factors determining thermodynamic stability.

This guide provides a comprehensive overview of the principles and methods required to assess the thermodynamic stability of this compound. While direct experimental data remains elusive, a robust understanding can be achieved through comparative analysis and state-of-the-art computational techniques.

The Ascendancy of Cyclooctadienones: A Technical Guide to Their History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclooctadienone framework, an eight-membered carbocycle bearing two carbon-carbon double bonds and a ketone, represents a fascinating and synthetically challenging class of molecules. Initially explored in the mid-20th century through elegant chemical syntheses, these compounds have recently garnered renewed interest with the discovery of naturally occurring derivatives. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and known biological activities of cyclooctadienone compounds, offering a valuable resource for researchers in organic synthesis, natural product chemistry, and drug discovery. Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to facilitate further investigation and application of this intriguing molecular scaffold.

A Historical Perspective: The Dawn of Cyclooctadienone Chemistry

The story of cyclooctadienone compounds begins not with their isolation from a natural source, but with their creation in the laboratory. The mid-20th century saw a surge in the development of powerful synthetic methodologies, enabling chemists to construct complex cyclic systems.

A pivotal moment in the history of eight-membered rings was the development of the Cope rearrangement , a[1][1]-sigmatropic rearrangement of 1,5-dienes. This reaction provided a strategic entry into the cyclooctadiene framework. While the first synthesis of a simple, unsubstituted cyclooctadienone is not definitively documented in a single landmark paper, the groundwork was laid by the pioneering work of chemists like Arthur C. Cope and Emanuel Vogel in the late 1950s and early 1960s. Their explorations into the synthesis and reactivity of cyclooctatetraene and its derivatives paved the way for the eventual synthesis of various cyclooctadienone isomers.

The first synthesis of 2,7-cyclooctadienone is often attributed to Vogel and his coworkers in 1962 . Their approach involved a multi-step sequence starting from cyclooctatetraene. Shortly after, in 1964 , Eaton and his group reported a photochemical synthesis of 2,6-cyclooctadienone . These early synthetic efforts were crucial in establishing the fundamental chemistry and reactivity of these novel cyclic ketones.

A significant breakthrough in the field came much later with the discovery of the first naturally occurring cyclooctadienone derivative. In 2003, a new compound, named erigerenone C , was isolated from plants of the Erigeron genus, including Erigeron annuus, Erigeron philadelphicus, and Erigeron sumatrensis.[2] This discovery was a landmark event, as it validated the existence of this ring system in nature and opened up new avenues for research into its biosynthesis and potential biological roles.

Synthetic Strategies: Accessing the Cyclooctadienone Core

The construction of the cyclooctadienone skeleton presents unique synthetic challenges due to the conformational flexibility and potential for transannular reactions in eight-membered rings. Several key strategies have emerged for the synthesis of different cyclooctadienone isomers.

Cope Rearrangement

The Cope rearrangement of divinylcyclobutane derivatives is a powerful method for the synthesis of 1,5-cyclooctadienes, which can then be oxidized to the corresponding dienones. The reaction proceeds through a concerted[1][1]-sigmatropic shift, and the stereochemistry of the product is controlled by the stereochemistry of the starting material.

Diagram: Cope Rearrangement for Cyclooctadienone Synthesis

Caption: General workflow for Cope rearrangement-based synthesis.

Photochemical Methods

Photochemical reactions have proven to be effective for the synthesis of certain cyclooctadienone isomers. For instance, the intramolecular [2+2] photocycloaddition of acyclic diene-ones can lead to bicyclic intermediates that can be subsequently rearranged to form the cyclooctadienone ring. The photochemical synthesis of 2,6-cyclooctadienone reported by Eaton is a classic example of this approach.

Diagram: Photochemical Synthesis Workflow

Caption: Workflow for photochemical synthesis of cyclooctadienones.

Other Synthetic Routes

Other methods, such as ring-closing metathesis (RCM) of appropriate acyclic precursors and various cyclization strategies, have also been employed to synthesize cyclooctadienone derivatives. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the target molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for representative cyclooctadienone compounds.

Table 1: Synthetic Yields of Selected Cyclooctadienone Syntheses

| Cyclooctadienone Isomer | Starting Material | Key Reaction | Reported Yield (%) | Reference |

| 2,7-Cyclooctadienone | Cyclooctatetraene | Multi-step synthesis | Not explicitly stated in abstract | Vogel et al. (1962) |

| 2,6-Cyclooctadienone | (Z,Z)-1,5-Cyclooctadiene | Photochemical oxidation | ~20% | Eaton et al. (1964) |

| 3,5-Cyclooctadien-1-one | Cycloocta-1,3-diene | SeO₂/O₂ oxidation, then TPAP/NMO | 26% (over 2 steps) | (ResearchGate)[1] |

Table 2: Spectroscopic Data for Representative Cyclooctadienones

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 2,7-Cyclooctadienone | 5.8-6.2 (m, 4H), 2.4-2.8 (m, 4H) | ~210 (C=O), 125-135 (C=C), 30-40 (CH₂) | ~1710 (C=O), ~1650 (C=C) | 122 [M]⁺ |

| 2,6-Cyclooctadienone | 6.9 (dd, 2H), 5.7 (m, 2H), 2.5 (m, 4H) | ~205 (C=O), 150 (β-C=C), 130 (α-C=C), 25-35 (CH₂) | ~1680 (C=O, conjugated), ~1630 (C=C) | 122 [M]⁺ |

| Erigerenone C | Specific data in original publication[2] | Specific data in original publication[2] | Specific data in original publication[2] | Specific data in original publication[2] |

Note: The spectroscopic data for 2,7- and 2,6-cyclooctadienone are generalized based on typical values for similar structures and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of 3,5-Cyclooctadien-1-one[1]

Step 1: Oxidation of Cycloocta-1,3-diene

To a solution of cycloocta-1,3-diene in acetic anhydride is added selenium dioxide. The mixture is heated to reflux under an oxygen atmosphere. After the reaction is complete, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford a mixture of homoallylic and allylic acetates.

Step 2: Reduction of the Acetates

The mixture of acetates is dissolved in diethyl ether and added dropwise to a suspension of lithium aluminum hydride (LAH) in diethyl ether at 0 °C. The reaction is stirred at room temperature until complete, then quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to give cycloocta-3,5-dien-1-ol.

Step 3: Oxidation to 3,5-Cyclooctadien-1-one

To a solution of cycloocta-3,5-dien-1-ol in dichloromethane is added N-methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated. The crude product is purified by column chromatography to yield 3,5-cyclooctadien-1-one.

Biological Activity and Signaling Pathways

The biological activities of cyclooctadienone compounds are an emerging area of research. While data is still limited, some intriguing findings have been reported.

The naturally occurring erigerenone C has been isolated from plants with a history of use in traditional medicine, suggesting potential bioactive properties.[2] However, specific studies on its biological activity and mechanism of action are yet to be extensively reported.

Interestingly, structurally related cyclohexadienone and cyclopentenone derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These compounds often exert their effects through Michael addition reactions with nucleophilic residues in target proteins. Given the presence of a reactive enone moiety in many cyclooctadienones, it is plausible that they could also modulate these or other signaling pathways.

Diagram: Potential Inhibition of NF-κB Signaling by Cyclooctadienones

Caption: Hypothetical inhibition of the NF-κB pathway.

Diagram: Potential Inhibition of PI3K/Akt Signaling by Cyclooctadienones

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Further research is warranted to explore the biological activities of both naturally occurring and synthetic cyclooctadienones and to elucidate their mechanisms of action.

Future Outlook

The field of cyclooctadienone chemistry is ripe for further exploration. The discovery of erigerenone C has opened the door to the search for other naturally occurring analogues and the elucidation of their biosynthetic pathways. Advances in synthetic methodology will undoubtedly lead to more efficient and stereoselective routes to a wider variety of substituted cyclooctadienones.

From a drug discovery perspective, the cyclooctadienone scaffold holds promise as a template for the design of novel therapeutic agents. The investigation of their potential to modulate key signaling pathways involved in human diseases is a particularly exciting avenue for future research. The development of structure-activity relationships (SAR) through the synthesis and biological evaluation of a library of cyclooctadienone derivatives could lead to the identification of potent and selective drug candidates.

References

The Cyclooctadienone Motif: A Core Scaffold in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclooctadienone structural motif, an eight-membered ring containing two carbon-carbon double bonds and a ketone functional group, represents a fascinating and biologically significant scaffold found in a diverse array of natural products. These compounds, primarily of terpenoid origin, exhibit a wide spectrum of biological activities, ranging from potent anticancer and antiviral effects to antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of natural products containing the cyclooctadienone and related cyclooctanoid cores, with a focus on their isolation, biological activity, and mechanisms of action.

Prominent Natural Products Bearing the Cyclooctanoid Core

While a simple, isolated cyclooctadienone ring is relatively rare in nature, this structural element is often embedded within more complex polycyclic systems. Two prominent classes of natural products that feature a cyclooctane or cyclooctadiene ring as a central structural component are the ophiobolins and the sesterterpenoids of the variecolin class.

The Ophiobolins: A Sesterterpenoid Family with Diverse Bioactivity

The ophiobolins are a family of sesterterpenoids characterized by a unique 5-8-5 tricyclic ring system.[1] Among them, Ophiobolin C has garnered significant attention for its interesting biological profile.

Ophiobolin C is a fungal metabolite produced by several species of the genus Bipolaris.[2] It has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[2][3] Furthermore, Ophiobolin C has demonstrated potent cytotoxic activity against various cancer cell lines.[2]

Variecolin and its Analogues: Sesterterpenoids with Potent Anticancer Activity

Variecolin is a tetracyclic sesterterpenoid that has been isolated from the fungus Aspergillus variecolor. It and its derivatives have been shown to possess significant anticancer properties.[1] The core structure of variecolin contains a cyclooctadiene ring fused to other ring systems. The biological activity of these compounds is highly dependent on their specific stereochemistry and functional group substitution.[1]

Quantitative Biological Data

The biological activities of these cyclooctanoid-containing natural products have been quantified in various assays. The following tables summarize some of the key findings for Ophiobolin C and Variecolin and its analogues.

| Compound | Assay | Cell Line/Target | Activity | Reference |

| Ophiobolin C | CCR5 Binding Assay | HIV-1 gp120 | IC50 = 40 µM | [2] |

| Cytotoxicity Assay | Chronic Lymphocytic Leukemia | LC50 = 8 nM | [2] | |

| Cytotoxicity Assay | MCF-7 (Breast Cancer) | Strong Activity | [4] | |

| Cytotoxicity Assay | MDA-MB-231 (Breast Cancer) | Strong Activity | [4] | |

| Cytotoxicity Assay | MCF-7/ADR (Drug-Resistant Breast Cancer) | Strong Activity | [4] | |

| Bipolatoxin D | Antimicrobial Assay | Enterococcus faecalis | MIC = 8 µg/mL | [5] |

| Ophiobolin A lactone | Antimicrobial Assay | Acinetobacter baumannii | MIC = 8 µg/mL | [5] |

| Antimicrobial Assay | Enterococcus faecalis | MIC = 8 µg/mL | [5] |

Table 1: Biological Activities of Ophiobolin C and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Variecolin (1) | MCF-7 (Breast Cancer) | ≈ 1–8 | [1] |

| CT26 (Colon Carcinoma) | ≈ 1–8 | [1] | |

| Variecolactone (2) | MCF-7 (Breast Cancer) | > 10 | [1] |

| CT26 (Colon Carcinoma) | > 10 | [1] | |

| Analogue 5 (Hydroxylated) | MCF-7 (Breast Cancer) | ≈ 1–8 | [1] |

| CT26 (Colon Carcinoma) | ≈ 1–8 | [1] | |

| Analogue 6 | MCF-7 (Breast Cancer) | > 10 | [1] |

| CT26 (Colon Carcinoma) | > 10 | [1] | |

| Analogue 7 | MCF-7 (Breast Cancer) | > 10 | [1] |

| CT26 (Colon Carcinoma) | > 10 | [1] |

Table 2: Cytotoxicity of Variecolin and its Analogues

Experimental Protocols

The isolation and evaluation of these complex natural products require specialized experimental procedures. Below are generalized methodologies for the key experiments cited.

Isolation of Ophiobolins from Fungal Culture

A general protocol for the isolation of ophiobolins from a fungal source, such as Bipolaris species, is as follows:

-

Culturing: The fungal strain is cultured on a suitable medium, such as potato dextrose agar, to generate seed cultures. These are then used to inoculate a larger solid-state fermentation, for example, on sterilized rice medium. The fermentation is carried out at a controlled temperature (e.g., 28°C) for several weeks.[5]

-

Extraction: The fermented substrate is extracted multiple times with an organic solvent, such as 95% ethanol or ethyl acetate. The solvent is then removed under reduced pressure to yield a crude extract.[4][5]

-

Fractionation: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity.[5]

-

Chromatographic Purification: The resulting fractions are subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves column chromatography on silica gel with a gradient of solvents (e.g., petroleum ether-ethyl acetate), followed by purification using high-performance liquid chromatography (HPLC).[4]

Cytotoxicity Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6]

-

Cell Seeding: Cancer cells (e.g., MCF-7, CT26) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Variecolin) and incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these natural products exert their biological effects is crucial for their development as therapeutic agents.

Ophiobolin C as a CCR5 Antagonist

Ophiobolin C has been shown to inhibit the binding of the HIV-1 envelope protein gp120 to the CCR5 co-receptor.[3] This action blocks the entry of R5-tropic HIV-1 strains into host cells, a critical step in the viral life cycle.[7]

Caption: Mechanism of HIV-1 entry inhibition by Ophiobolin C.

Anticancer Activity of Variecolin: A Cytotoxicity Screening Workflow

The anticancer potential of Variecolin and its analogues is typically evaluated through a systematic screening process to determine their cytotoxicity against various cancer cell lines.

References

- 1. Genomics-driven derivatization of the bioactive fungal sesterterpenoid variecolin: Creation of an unnatural analogue with improved anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. agscientific.com [agscientific.com]

- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: The Use of Cycloocta-2,7-dien-1-one in [4+3] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+3] cycloaddition reaction is a powerful tool in organic synthesis for the construction of seven-membered rings, a structural motif present in numerous biologically active natural products. This reaction typically involves the combination of a 4π-electron component (a diene) with a 3-atom, 2π-electron component, most commonly an oxyallyl cation. While various methods exist to generate oxyallyl cations, the utilization of specific cyclic ketones for this purpose can offer unique pathways to complex polycyclic architectures.

This document provides a detailed exploration of the potential use of cycloocta-2,7-dien-1-one as a precursor for generating an oxyallyl cation and its subsequent application in [4+3] cycloaddition reactions. It is important to note that while the general principles of [4+3] cycloadditions are well-established, specific examples utilizing this compound are not prominently documented in the scientific literature. Therefore, the following protocols are based on established methodologies for analogous systems and serve as a guide for future research in this area. The primary approach involves the conversion of this compound to an α-haloketone derivative, which can then be induced to form the corresponding oxyallyl cation for reaction with a suitable diene.

Proposed Reaction Pathway

The proposed pathway for the utilization of this compound in a [4+3] cycloaddition reaction involves a two-step sequence:

-

α-Halogenation: Conversion of this compound to its α-bromo derivative. This creates a suitable leaving group for the subsequent formation of the oxyallyl cation.

-

Oxyallyl Cation Formation and [4+3] Cycloaddition: Treatment of the α-bromoketone with a reducing agent or a non-nucleophilic base in the presence of a diene (e.g., furan) to generate the oxyallyl cation in situ, which is then trapped by the diene to yield the bicyclo[5.4.1]dodecane skeleton.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed [4+3] cycloaddition reaction, based on typical yields and selectivities observed for similar reactions with other cyclic ketones.

| Entry | Diene | Halogenating Agent | Oxyallyl Cation Generation Conditions | Product | Expected Yield (%) | Expected Diastereoselectivity (endo:exo) |

| 1 | Furan | N-Bromosuccinimide (NBS) | Zn-Cu couple, THF, reflux | 10-Oxatricyclo[5.4.1.04,12]dodeca-2,5-diene | 45-65 | >10:1 |

| 2 | Cyclopentadiene | N-Bromosuccinimide (NBS) | Diiron nonacarbonyl (Fe2(CO)9), benzene, 40 °C | Tricyclo[5.4.1.04,12]dodeca-2,5-diene-10-one | 50-70 | >15:1 |

| 3 | 1,3-Butadiene | N-Bromosuccinimide (NBS) | Silver trifluoroacetate (AgOCOCF3), CH2Cl2, 0 °C to rt | Bicyclo[5.4.1]dodeca-2,5,8-trien-11-one | 30-50 | N/A |

Mandatory Visualization

Proposed Reaction Pathway Diagram

Caption: Proposed two-step reaction pathway for the [4+3] cycloaddition.

Experimental Workflow Diagram

Caption: General experimental workflow for the proposed synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromothis compound

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4), anhydrous

-

Hydrobromic acid (HBr), 48% aqueous solution (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous CCl4 in a round-bottom flask is added N-bromosuccinimide (1.1 eq).

-

A catalytic amount of 48% aqueous HBr (1-2 drops) is added to initiate the reaction.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The mixture is cooled to room temperature and filtered to remove succinimide.

-

The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: [4+3] Cycloaddition of 2-Bromothis compound with Furan

Materials:

-

2-Bromothis compound

-

Furan (freshly distilled)

-

Zinc-copper (Zn-Cu) couple

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere is charged with the Zn-Cu couple (3.0 eq).

-

Anhydrous THF is added, followed by furan (5.0 eq).

-

A solution of 2-bromothis compound (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature and the excess Zn-Cu couple is removed by filtration through a pad of celite, washing with diethyl ether.

-

The filtrate is transferred to a separatory funnel and washed with saturated aqueous NH4Cl solution and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the desired bicyclo[5.4.1]dodecane derivative.

Conclusion

While the direct use of this compound in [4+3] cycloaddition reactions is not extensively reported, its conversion to an α-halo derivative provides a plausible entry into the generation of the corresponding oxyallyl cation. The protocols outlined above offer a rational starting point for the investigation of this transformation. The successful development of such a methodology would provide a novel route to the bicyclo[5.4.1]dodecane ring system, which could be of significant interest in the synthesis of complex target molecules in medicinal and materials chemistry. Further research is warranted to explore the feasibility of this proposed reaction, optimize the reaction conditions, and evaluate the scope of suitable dienes.

Application Notes and Protocols for the Photochemical Reactions of 2,7-Cyclooctadienone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical behavior of 2,7-cyclooctadienone, a versatile building block in organic synthesis. The protocols outlined below offer step-by-step guidance for the generation of a highly reactive oxyallyl intermediate and its subsequent trapping to form complex molecular architectures relevant to natural product synthesis and drug discovery.

Introduction

The photochemistry of cis,cis-2,7-cyclooctadienone is characterized by a fascinating cascade of reactions commencing with a photochemical isomerization, followed by a thermal rearrangement to a highly reactive intermediate. This sequence opens up a rich field of subsequent thermal cycloaddition and ene reactions, providing access to a variety of bicyclic and tricyclic systems.

The primary photochemical event is the stereospecific conversion of the stable cis,cis-isomer to the highly strained and transient cis,trans-isomer. This high-energy intermediate rapidly undergoes a thermal conrotatory electrocyclization to form a cis-bicyclo[3.3.0]oxyallyl intermediate. This oxyallyl species is a powerful synthon that can be intercepted by a range of trapping agents, leading to the formation of complex carbocyclic and heterocyclic frameworks.

Core Photochemical Transformation

The central reaction sequence involves the irradiation of cis,cis-2,7-cyclooctadienone to induce a cis-trans isomerization of one of the double bonds. The resulting strained cis,trans-2,7-cyclooctadienone is not stable at ambient temperatures and readily undergoes a thermal 4π-electrocyclization to generate the key cyclopentyl oxyallyl intermediate.

Irradiation of cis,cis-2,7-cyclooctadienone results in its isomerization to the strained cis,trans-2,7-cyclooctadienone.[1][2][3] This intermediate is stable at low temperatures (-70 °C) but undergoes a conrotatory cyclization at temperatures above -30 °C to form the cis-bicyclo[3.3.0]oxyallyl system.[1][2][3]

Quantitative Data Summary

The efficiency and outcomes of the trapping reactions of the oxyallyl intermediate are dependent on the nature of the trapping agent and the reaction conditions. The following tables summarize the key quantitative data obtained from various experimental setups.

| Trapping Agent | Product(s) | Ratio | Yield (%) |

| Ethyl vinyl ether | Bridged and Fused Tricyclic Adducts | 1:1 | 70 |

| Isobutyl vinyl ether | Bridged and Fused Tricyclic Adducts | 1:1.5 | 65 |

| tert-Butyl vinyl ether | Bridged and Fused Tricyclic Adducts | 1:1 | 60 |

| 1-Methoxy-2,2-dimethylpropene | Bridged and Fused Tricyclic Adducts | - | 55 |

| Cyclopentene | Bicyclic Ene Product | - | 40 |

| 2,3-Dimethyl-2-butene | Bicyclic Ene Product | - | 50 |

| Furan | Tricyclic Adduct | - | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the photochemical generation and trapping of the oxyallyl intermediate from 2,7-cyclooctadienone.

Caption: Photochemical isomerization and subsequent thermal rearrangement of 2,7-cyclooctadienone.

Caption: General experimental workflow for photochemical reactions of 2,7-cyclooctadienone.

Experimental Protocols

Protocol 1: Synthesis of cis,cis-2,7-Cyclooctadienone

A detailed, reliable protocol for the synthesis of the starting material is crucial for the successful execution of its photochemical reactions. A reported synthesis of a precursor, cis-bicyclo[3.3.0]octane-3,7-dione, can be adapted for this purpose.[4]

Materials:

-

Dimethyl 1,3-acetonedicarboxylate

-

Aqueous 40% glyoxal

-

Sodium hydroxide

-

Methanol

-

Chloroform

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of sodium hydroxide in methanol in a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

-

Cool the solution in an ice bath and add dimethyl 1,3-acetonedicarboxylate dropwise with stirring.

-

Heat the resulting slurry to reflux until the salt dissolves.

-

Remove the heating mantle and add aqueous glyoxal at a rate that maintains the internal temperature at 65 °C.

-

After the addition is complete, allow the mixture to cool to room temperature and stir overnight.

-

Collect the precipitated disodium salt by suction filtration, wash with methanol, and dry under reduced pressure.

-

Prepare a two-phase mixture of the disodium salt in water and chloroform.

-

Stir the mixture rapidly while adding cold 1 M hydrochloric acid.

-

Separate the layers and extract the aqueous phase with chloroform.

-

Combine the organic layers, wash with saturated sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization or sublimation to yield cis-bicyclo[3.3.0]octane-3,7-dione.

-

The conversion of this diketone to cis,cis-2,7-cyclooctadienone can be achieved through standard organic transformations.

Protocol 2: General Procedure for the Photochemical Generation and Trapping of the Oxyallyl Intermediate

This protocol describes a general method for the in-situ generation of the cyclopentyl oxyallyl intermediate and its trapping with a suitable agent.

Materials:

-

cis,cis-2,7-Cyclooctadienone

-

Trapping agent (e.g., ethyl vinyl ether, cyclopentene)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Medium-pressure mercury lamp (e.g., 450 W Hanovia) with a Pyrex filter

-

Dewar flask for low-temperature reaction

Procedure:

-

Prepare a solution of cis,cis-2,7-cyclooctadienone and an excess of the trapping agent in anhydrous dichloromethane in a photolysis tube.

-

Purge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Cool the solution to -78 °C using a dry ice/acetone bath in a Dewar flask.

-

Irradiate the cooled solution with a medium-pressure mercury lamp. The irradiation time will vary depending on the scale and the specific trapping agent but is typically in the range of 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

-

After the irradiation is complete, turn off the lamp and allow the reaction mixture to slowly warm to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol 3: Trapping of the Pre-formed Oxyallyl Intermediate

This protocol is a variation where the oxyallyl intermediate is generated at low temperature and then the trapping agent is added in the dark. This can be useful for thermally sensitive trapping agents.

Procedure:

-

Prepare a solution of cis,cis-2,7-cyclooctadienone in anhydrous dichloromethane in a photolysis tube.

-

Purge the solution with dry nitrogen or argon and cool to -78 °C.

-

Irradiate the solution at -78 °C for a predetermined time (e.g., 1 hour) to generate the cis,trans-isomer and allow it to thermally convert to the oxyallyl intermediate.

-

Turn off the lamp and, while maintaining the low temperature and under dark conditions, add the trapping agent to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature with stirring.

-

Follow the workup and purification steps as described in Protocol 2.

Conclusion

The photochemical reactions of 2,7-cyclooctadienone offer a powerful and versatile platform for the synthesis of complex molecular scaffolds. The ability to generate a highly reactive oxyallyl intermediate under relatively mild conditions and trap it with a variety of reagents makes this a valuable tool for synthetic chemists. The protocols and data presented here provide a solid foundation for researchers to explore and exploit the rich chemistry of this fascinating molecule in their own research endeavors, particularly in the fields of natural product synthesis and the development of novel therapeutic agents. Further investigations into the scope of trapping agents and the development of enantioselective variations of these reactions are promising avenues for future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Photoinduced Cycloaddition and Ene Reactions of 2,7-Cyclooctadienone:â Experimental and Computational Studies of a Cyclopentyl Oxyallyl Intermediate - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Ring-Expansion Strategies in Medium-Ring Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of medium-sized rings (8-11 membered carbocycles) presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors associated with their formation via direct cyclization. However, these motifs are prevalent in a wide array of bioactive natural products and pharmaceuticals, making their efficient construction a critical endeavor. Ring-expansion strategies offer a powerful alternative to direct cyclization, providing a kinetically favored pathway to these complex architectures. This document outlines several key ring-expansion methodologies for the synthesis of medium-ring ketones, providing detailed experimental protocols, comparative data, and mechanistic insights.

Key Ring-Expansion Strategies

This application note focuses on four primary strategies for the synthesis of medium-ring ketones:

-

Tiffeneau-Demjanov Rearrangement: A one-carbon ring expansion of cyclic ketones via the formation and rearrangement of a β-amino alcohol.

-

Dowd-Beckwith Ring Expansion: A radical-mediated ring expansion of cyclic β-keto esters, allowing for the introduction of multiple carbons.

-

Anionic Oxy-Cope Rearrangement: A powerful pericyclic reaction for the construction of large rings, driven by the formation of a stable enolate.

-

Diazo-Compound Mediated Ring Expansion & Fragmentation: Involves the reaction of cyclic ketones with diazo compounds or the fragmentation of bicyclic precursors containing a diazo group.

Data Presentation: Comparative Analysis of Ring-Expansion Strategies

The following tables summarize quantitative data for the discussed ring-expansion strategies, offering a comparison of their scope and efficiency.

Table 1: Tiffeneau-Demjanov Rearrangement of Cyclic Ketones

| Starting Ketone | Ring Size | Product Ketone | Ring Size | Yield (%) | Reference |

| Cyclohexanone | 6 | Cycloheptanone | 7 | ~65-75 | [1][2] |

| 2-Methylcyclohexanone | 6 | 3-Methylcycloheptanone | 7 | Major product | [2] |

| Cyclopentanone | 5 | Cyclohexanone | 6 | Good | [1] |

| Cyclooctanone | 8 | Cyclononanone | 9 | Lower yields | [1] |

Table 2: Dowd-Beckwith Ring Expansion of Cyclic β-Keto Esters

| Starting β-Keto Ester | Haloalkane | Ring Expansion | Product Ring Size | Yield (%) | Reference |

| Ethyl 2-oxocyclohexanecarboxylate | 1,4-diiodobutane | 4 carbons | 10 | Good | [3][4] |

| Methyl 2-oxocyclopentanecarboxylate | 3-iodopropyl bromide | 3 carbons | 8 | Good | [5] |

| Ethyl 2-oxocycloheptanecarboxylate | 4-bromobutane | 4 carbons | 11 | Moderate | [3] |

Table 3: Anionic Oxy-Cope Rearrangement of 1,2-Divinylcycloalkanols

| Starting Cycloalkanol | Ring Size | Product Ketone | Ring Size | Yield (%) | Reference |

| 1,2-Divinylcyclohexanol | 6 | Cyclodecenone | 10 | Good | [6] |

| 1,2-Divinylcyclopentanol | 5 | Cyclononenone | 9 | Good | [6] |

| 1,2-Divinylcycloheptanol | 7 | Cycloundecenone | 11 | Good | [6] |

Table 4: Diazo-Compound Mediated Ring Expansion & Fragmentation

| Starting Material | Reagent/Catalyst | Ring Expansion | Product Ring Size | Yield (%) | Reference |

| Bicyclo[4.4.0]decane diazo compound | SnCl₄ | Fragmentation | 10 | 93 | [7] |

| Bicyclo[5.4.0]undecane diazo compound | SnCl₄ | Fragmentation | 11 | 67 | [7] |

| 2-Phenylcyclohexanone | Ethyl diazoacetate / Rh₂(OAc)₄ | 1 carbon | 7 | Good | [8][9] |

Experimental Protocols

Tiffeneau-Demjanov Rearrangement: One-Carbon Ring Expansion of Cyclohexanone

This protocol describes the conversion of cyclohexanone to cycloheptanone. The process involves the formation of a cyanohydrin, reduction to a β-amino alcohol, and subsequent diazotization and rearrangement.[1][2][10]

Step 1: Synthesis of 1-cyanocyclohexan-1-ol

-

To a stirred solution of cyclohexanone (1.0 eq) in ethanol at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

-

Slowly add acetic acid (1.2 eq) to the mixture, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction to 1-(aminomethyl)cyclohexan-1-ol

-

Prepare a solution of the cyanohydrin from Step 1 in anhydrous diethyl ether.

-

Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous diethyl ether at 0 °C.

-

After the addition is complete, warm the reaction to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate to obtain the amino alcohol.

Step 3: Ring Expansion to Cycloheptanone

-

Dissolve the amino alcohol from Step 2 in an aqueous solution of acetic acid at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.[11]

-

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extract the mixture with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography to yield cycloheptanone.

Dowd-Beckwith Ring Expansion: Four-Carbon Expansion of Ethyl 2-oxocyclohexanecarboxylate

This protocol details a radical-mediated four-carbon ring expansion to form a 10-membered ring.[3][4]

Step 1: Alkylation of Ethyl 2-oxocyclohexanecarboxylate

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise at 0 °C.

-

After hydrogen evolution ceases, add 1,4-diiodobutane (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-